molecular formula C7H14ClNS2 B098517 1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride CAS No. 17385-20-5

1,4-Dithia-8-aza-spiro[4.5]decane hydrochloride

Cat. No. B098517
M. Wt: 211.8 g/mol
InChI Key: XZKMDAIKHRVNNC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06262060B1

Procedure details

0.74 ml (0.007 mol) of 1-chloroethyl chloroformate is added to a solution of 1.6 g (0.006 mol) of 8-(phenylmethyl)-1,4-dithia-8-azaspiro-[4.5]decane in 20 ml of dichloroethane; the mixture is heated under reflux for 1.5 h, it is cooled to room temperature, 8 ml of 1 M sodium hydroxide are added, the organic phase is decanted off, the aqueous phase is washed with 25 ml of dichloromethane, the organic phases are dried with sodium sulphate and then evaporated to dryness; the residue is dissolved in 35 ml of methanol and the solution is heated at 60° C. for 40 min; the solvent is evaporated off and the solid obtained is triturated with diisopropyl ether; 0.993 g of 1,4-dithia-8-azaspiro[4.5]decane hydrochloride is thus obtained in the form of a white solid. Yield 78%. Melting point >250° C.
Quantity
0.74 mL
Type
reactant
Reaction Step One
Name
8-(phenylmethyl)-1,4-dithia-8-azaspiro-[4.5]decane
Quantity
1.6 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
8 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Cl:1]C(OC(Cl)C)=O.C1(C[N:15]2[CH2:24][CH2:23][C:18]3([S:22][CH2:21][CH2:20][S:19]3)[CH2:17][CH2:16]2)C=CC=CC=1.[OH-].[Na+]>ClC(Cl)C>[ClH:1].[S:19]1[C:18]2([CH2:23][CH2:24][NH:15][CH2:16][CH2:17]2)[S:22][CH2:21][CH2:20]1 |f:2.3,5.6|

Inputs

Step One
Name
Quantity
0.74 mL
Type
reactant
Smiles
ClC(=O)OC(C)Cl
Name
8-(phenylmethyl)-1,4-dithia-8-azaspiro-[4.5]decane
Quantity
1.6 g
Type
reactant
Smiles
C1(=CC=CC=C1)CN1CCC2(SCCS2)CC1
Name
Quantity
20 mL
Type
solvent
Smiles
ClC(C)Cl
Step Two
Name
Quantity
8 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture is heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 1.5 h
Duration
1.5 h
CUSTOM
Type
CUSTOM
Details
the organic phase is decanted off
WASH
Type
WASH
Details
the aqueous phase is washed with 25 ml of dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic phases are dried with sodium sulphate
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
DISSOLUTION
Type
DISSOLUTION
Details
the residue is dissolved in 35 ml of methanol
TEMPERATURE
Type
TEMPERATURE
Details
the solution is heated at 60° C. for 40 min
Duration
40 min
CUSTOM
Type
CUSTOM
Details
the solvent is evaporated off
CUSTOM
Type
CUSTOM
Details
the solid obtained
CUSTOM
Type
CUSTOM
Details
is triturated with diisopropyl ether

Outcomes

Product
Name
Type
product
Smiles
Cl.S1CCSC12CCNCC2
Measurements
Type Value Analysis
AMOUNT: MASS 0.993 g
YIELD: PERCENTYIELD 78%
YIELD: CALCULATEDPERCENTYIELD 78.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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